molecular formula C15H16N2O2 B12046715 4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid

4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid

Cat. No.: B12046715
M. Wt: 256.30 g/mol
InChI Key: VYPYJKYGBOFTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a pyridine ring substituted with a dimethylaminomethyl group at the 6-position and a benzoic acid moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid typically involves multi-step organic reactionsThe final step involves the coupling of the pyridine derivative with a benzoic acid precursor under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid involves its interaction with specific molecular targets. The dimethylaminomethyl group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The benzoic acid moiety can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylaminomethyl)-benzoic acid: Lacks the pyridine ring, resulting in different chemical properties.

    6-Dimethylaminomethyl-pyridine: Does not have the benzoic acid moiety, affecting its reactivity and applications.

    4-(6-Methyl-pyridin-2-yl)-benzoic acid: Substitutes the dimethylaminomethyl group with a methyl group, altering its biological activity.

Uniqueness

4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid is unique due to the combination of the pyridine ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

4-[6-[(dimethylamino)methyl]pyridin-2-yl]benzoic acid

InChI

InChI=1S/C15H16N2O2/c1-17(2)10-13-4-3-5-14(16-13)11-6-8-12(9-7-11)15(18)19/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

VYPYJKYGBOFTGG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=CC=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.